molecular formula C8H13Cl2NS B1435207 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride CAS No. 1803582-06-0

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride

Cat. No. B1435207
CAS RN: 1803582-06-0
M. Wt: 226.17 g/mol
InChI Key: PENSZJYAYRAMSC-UHFFFAOYSA-N
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Description

“4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” is a chemical compound with the CAS Number 1803582-06-0 . It has a molecular formula of C8H13Cl2NS and a molecular weight of 226.17 g/mol.


Molecular Structure Analysis

The InChI code for “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” is 1S/C8H12ClNS.ClH/c9-8-5-4-7 (11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Electrochromic Devices

A study by Yagmur, Ak, and Bayrakçeken (2013) explored the use of a similar compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPBA), in fabricating multicolored electrochromic devices. The research highlighted that the copolymerization of TPBA with other materials led to a variety of colors and improved properties like redox stability and switching time, suggesting potential applications in smart materials and structures (Yagmur et al., 2013).

Antioxidant Agents

Prabakaran, Manivarman, and Bharanidharan (2021) synthesized derivatives of a similar compound and tested their antioxidant properties. Their study indicated potential applications of these derivatives as potent antioxidant agents, offering insights into therapeutic possibilities (Prabakaran et al., 2021).

Anticancer Agents

Zhang et al. (2005) identified a compound with a similar structure that induced apoptosis in cancer cells. This compound demonstrated activity against breast and colorectal cancer cell lines, suggesting its use as a potential anticancer agent (Zhang et al., 2005).

Antifungal Activity

Papakonstantinou‐Garoufalia, Papadaki-Valiraki, and Chytiroglou‐Lada (1992) researched compounds structurally similar to 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride for their antifungal properties. They found that these compounds effectively inhibited the growth of various fungal types, highlighting their potential in developing antifungal agents (Papakonstantinou‐Garoufalia et al., 1992).

Molecular Association Studies

Devine et al. (2020) explored the molecular association of a compound similar to 4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride, revealing its potential in enhancing solubility and therapeutic effectiveness in antidiabetic treatments (Devine et al., 2020).

Structurally Diverse Library Generation

Roman (2013) utilized a ketonic Mannich base similar to the compound for generating a diverse library of compounds. This study shows the potential of such compounds in synthesizing a wide range of chemical entities for various applications (Roman, 2013).

Safety and Hazards

The safety information available indicates that “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNS.ClH/c9-8-5-4-7(11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENSZJYAYRAMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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